molecular formula C19H16N6O3S2 B4765291 2-(1H-benzimidazol-2-ylthio)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide

2-(1H-benzimidazol-2-ylthio)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide

Cat. No. B4765291
M. Wt: 440.5 g/mol
InChI Key: XGYLMRWAICENQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-benzimidazol-2-ylthio)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme involved in the metabolism of glutamine. It has been the subject of extensive research due to its potential as a therapeutic agent in cancer treatment.

Mechanism of Action

2-(1H-benzimidazol-2-ylthio)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide targets glutaminase, an enzyme that plays a key role in the metabolism of glutamine. Glutamine is an important nutrient for cancer cells, as it provides the necessary building blocks for cell growth and proliferation. By inhibiting glutaminase, 2-(1H-benzimidazol-2-ylthio)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide reduces glutamine metabolism and deprives cancer cells of this essential nutrient, leading to decreased tumor growth.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-2-ylthio)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells, as well as to enhance the efficacy of other cancer treatments.

Advantages and Limitations for Lab Experiments

2-(1H-benzimidazol-2-ylthio)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide has a number of advantages for use in lab experiments. It is a small molecule inhibitor that is relatively easy to synthesize and modify. It has also been shown to be highly selective for glutaminase, with minimal off-target effects. However, 2-(1H-benzimidazol-2-ylthio)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide also has some limitations, including its relatively low potency and its limited solubility in aqueous solutions.

Future Directions

There are a number of future directions for research on 2-(1H-benzimidazol-2-ylthio)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide. One area of focus is the development of more potent and selective inhibitors of glutaminase. Another area of focus is the investigation of 2-(1H-benzimidazol-2-ylthio)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide in combination with other cancer treatments, such as immunotherapy. Additionally, there is a need for further research on the mechanism of action of 2-(1H-benzimidazol-2-ylthio)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide and its effects on tumor metabolism.

Scientific Research Applications

2-(1H-benzimidazol-2-ylthio)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to selectively inhibit glutaminase, leading to a decrease in glutamine metabolism and subsequent inhibition of tumor growth. 2-(1H-benzimidazol-2-ylthio)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O3S2/c26-17(12-29-19-23-15-4-1-2-5-16(15)24-19)22-13-6-8-14(9-7-13)30(27,28)25-18-20-10-3-11-21-18/h1-11H,12H2,(H,22,26)(H,23,24)(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGYLMRWAICENQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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